Isopentyl 4-hydroxybenzoate
Overview
Description
Isopentyl 4-hydroxybenzoate, also known as iso-Amyl-4-hydroxybenzoate or 4-Hydroxybenzoic acid isoamyl ester, is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.2536 .
Synthesis Analysis
The synthesis of esters like Isopentyl 4-hydroxybenzoate can be achieved through an esterification reaction. In a typical process, a carboxylic acid is combined with an alcohol in the presence of a catalytic amount of sulfuric acid .Molecular Structure Analysis
The molecular structure of Isopentyl 4-hydroxybenzoate consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Isopentyl 4-hydroxybenzoate is a solid at 20 degrees Celsius . It has a molecular weight of 208.26 . Other physical and chemical properties such as boiling point, melting point, and density are mentioned in the search results .Scientific Research Applications
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Food Industry
- 4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food .
- It’s used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds .
- The current production of 4-HBA is based on petroleum-derived chemicals, but there’s a push towards more environmentally friendly bioprocesses .
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Cosmetics Industry
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Pharmaceutical Industry
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Fungicides
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Thermoplastic Industry
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Bioremediation
- 4-HBA is used in bioremediation, the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .
- Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source .
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Chemical Properties : Isopentyl 4-hydroxybenzoate is a chemical compound with the formula C12H16O3 . It’s also known as iso-Amyl-4-hydroxybenzoate or Benzoic acid, 4-hydroxy-, 3-methylbutyl ester . More details about its properties such as density, melting point, boiling point, and molecular weight can be found on the NIST Chemistry WebBook .
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Related Compounds : Isopentyl 4-hydroxybenzoate is a derivative of 4-Hydroxybenzoic acid (4-HBA), which has a wide range of applications in various industries . For example, 4-HBA is used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
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Chemical Properties : Isopentyl 4-hydroxybenzoate is a chemical compound with the formula C12H16O3 . It’s also known as iso-Amyl-4-hydroxybenzoate or Benzoic acid, 4-hydroxy-, 3-methylbutyl ester . More details about its properties such as density, melting point, boiling point, and molecular weight can be found on the NIST Chemistry WebBook .
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Related Compounds : Isopentyl 4-hydroxybenzoate is a derivative of 4-Hydroxybenzoic acid (4-HBA), which has a wide range of applications in various industries . For example, 4-HBA is used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .
Safety And Hazards
Isopentyl 4-hydroxybenzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
3-methylbutyl 4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHVDKDQYBNSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064397 | |
Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopentyl 4-hydroxybenzoate | |
CAS RN |
6521-30-8 | |
Record name | Isoamyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6521-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006521308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-hydroxy-, 3-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL 4-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y9H45T4SN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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